Tris(trimethylsilyl)silane

Catalog No.
S1491001
CAS No.
1873-77-4
M.F
C9H27Si4
M. Wt
247.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tris(trimethylsilyl)silane

CAS Number

1873-77-4

Product Name

Tris(trimethylsilyl)silane

IUPAC Name

bis(trimethylsilyl)silyl-trimethylsilane

Molecular Formula

C9H27Si4

Molecular Weight

247.65 g/mol

InChI

InChI=1S/C9H27Si4/c1-11(2,3)10(12(4,5)6)13(7,8)9/h1-9H3

InChI Key

SCHZCUMIENIQMY-UHFFFAOYSA-N

SMILES

C[Si](C)(C)[SiH]([Si](C)(C)C)[Si](C)(C)C

Synonyms

1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)trisilane; TTMSS; Tris(trimethylsilyl)silane;

Canonical SMILES

C[Si](C)(C)[Si]([Si](C)(C)C)[Si](C)(C)C

Tris(trimethylsilyl)silane, also known as TTMS, is a colorless liquid classified as a hydrosilane due to the presence of an Si-H bond. This specific bond is noteworthy for its weakness, with a dissociation energy estimated at 84 kcal/mol, compared to 94 kcal/mol for the Si-H bond in trimethylsilane . This weak bond makes TTMS a valuable reagent in various scientific research applications:

Reducing Agent

TTMS's primary application lies in its ability to act as a reducing agent. Due to the weak Si-H bond, it readily donates a hydrogen atom to various functional groups, converting them to their reduced forms. This characteristic makes TTMS a valuable alternative to other reducing agents like tributyltin hydride, which are often toxic and challenging to separate from non-polar reaction products .

Here are some specific examples of TTMS's role as a reducing agent:

  • Reductions of carbon-halogen bonds: TTMS can effectively cleave carbon-halogen (C-X) bonds, converting them to C-H bonds. This is particularly useful in organic synthesis, allowing researchers to introduce specific functionalities into molecules .
  • Reductions of acid chlorides: TTMS can convert acid chlorides (R-COCl) to their corresponding alcohols (R-CH2OH). This reaction plays a crucial role in the synthesis of various organic compounds .
  • Hydrosilylation reactions: TTMS can participate in hydrosilylation reactions, where a silicon-hydrogen bond (Si-H) adds across an unsaturated carbon-carbon double bond (C=C). This reaction is valuable for introducing silicon-containing functionalities into organic molecules .

Radical Precursor

TTMS can serve as a precursor for radical species through the homolytic cleavage of its Si-H bond. These radicals can then participate in various organic reactions, such as polymerizations and chain-transfer reactions .

Ligand Design

The removal of the hydrogen atom from TTMS results in the formation of the "hypersilyl" anion, (Me3Si)3Si-. This negatively charged species can act as a ligand, coordinating with various transition metals. Studying these complexes can provide valuable insights into the bonding properties of silicon-based ligands .

Tris(trimethylsilyl)silane is an organosilicon compound with the chemical formula (Me₃Si)₃SiH, where Me represents a methyl group (CH₃). This compound is classified as a hydrosilane due to the presence of a silicon-hydrogen bond. It appears as a colorless liquid and is notable for having a relatively weak Si-H bond, with an estimated bond dissociation energy of approximately 84 kcal/mol, making it less stable than similar compounds like trimethylsilane, which has a bond dissociation energy of 94 kcal/mol. The weak Si-H bond allows tris(trimethylsilyl)silane to function effectively as a reagent for hydrogen atom delivery, positioning it as an environmentally friendly alternative to tributyltin hydride in various

TTMSS functions as a reducing agent by readily cleaving its weak Si-H bond. The hydride ion (H⁻) from the Si-H bond acts as the nucleophile, attacking the target molecule in various reactions [].

TTMSS is flammable and can irritate skin and eyes. It is essential to handle it with proper ventilation and personal protective equipment like gloves and goggles [].

Tris(trimethylsilyl)silane can be synthesized through several methods, including:

  • Protonation of Tris(trimethylsilyl)silyl Lithium:
    • Derived from tetrakis(trimethylsilyl)silane:
      (Me3Si)4Si+MeLi(Me3Si)3SiLi+Me4Si(Me₃Si)_4Si+MeLi\rightarrow (Me₃Si)_3SiLi+Me₄Si
    • Followed by:
      (Me3Si)3SiLi+HCl(Me3Si)3SiH+LiCl(Me₃Si)_3SiLi+HCl\rightarrow (Me₃Si)_3SiH+LiCl
  • Direct Reaction of Trimethylsilyl Chloride and Trichlorosilane:
    • This method yields tris(trimethylsilyl)silane but in modest amounts:
      3Me3SiCl+HSiCl3+6Li(Me3Si)3SiH+6LiCl3Me₃SiCl+HSiCl₃+6Li\rightarrow (Me₃Si)_3SiH+6LiCl

Tris(trimethylsilyl)silane participates in numerous radical-based reactions, including radical reductions and hydrosilylation, often under mild conditions with high yields and selectivity. Its reactivity allows it to facilitate polymerization processes and other transformations that require hydrogen transfer

While tris(trimethylsilyl)silane itself has not been extensively studied for biological activity, its applications in organic synthesis suggest potential indirect effects in pharmaceutical contexts. Its role as a reducing agent may facilitate the synthesis of biologically active compounds. Additionally, its use in radical-mediated reactions could lead to the development of new therapeutic agents or materials

The primary synthesis methods for tris(trimethylsilyl)silane include:

  • Protonation of Tris(trimethylsilyl)silyl Lithium: As mentioned above, this method involves the reaction with lithium reagents and hydrochloric acid.
  • Reaction of Trimethylsilyl Chloride with Trichlorosilane: This method is less common due to lower yields but is still viable.
  • Radical Initiation Techniques: Utilizing radical initiators to promote reactions involving tris(trimethylsilyl)silane can yield various products effectively under controlled conditions .

Of the (TMS)3SiH Radical-Based Reagent - PMC - NCBI" class="citation ml-xs inline" data-state="closed" href="https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6268903/" rel="nofollow noopener" target="_blank"> .

The spontaneous reaction with molecular oxygen has also been investigated, resulting in the formation of siloxanes under ambient conditions

Research indicates that tris(trimethylsilyl)silane interacts favorably with various substrates in radical reactions. Its ability to generate silyl radicals makes it a valuable tool for mediating chemical transformations. Studies have shown that it can facilitate reactions with electron-rich and electron-poor alkenes, leading to high yields and regioselectivity

Several compounds share structural or functional similarities with tris(trimethylsilyl)silane. Here are some notable comparisons:

CompoundFormulaKey Characteristics
TrimethylsilaneMe₃SiHStronger Si-H bond (94 kcal/mol), commonly used as a silane source.
Tributyltin HydrideBu₃SnHToxic; used for similar radical reactions but poses environmental risks.
Tetrakis(trimethylsilyl)silane(Me₃Si)₄SiPrecursor for generating tris(trimethylsilyl)silyl lithium; more complex structure.
DimethylsilaneMe₂SiH₂Weaker reducing agent compared to tris(trimethylsilyl)silane; simpler structure.

Tris(trimethylsilyl)silane stands out due to its unique balance of reactivity and environmental safety compared to more toxic alternatives like tributyltin hydride while still being effective in radical chemistry .

The late 1980s marked the advent of tris(trimethylsilyl)silane as a radical mediator, pioneered by Chatgilialoglu and coworkers. Initially conceptualized as an alternative to tributyltin hydride (Bu~3~SnH), tris(trimethylsilyl)silane addressed critical limitations, including toxicity and post-reaction purification challenges. Early studies demonstrated its efficacy in dehalogenation and dechalcogenation reactions, where its silyl radical ((Me~3~Si)~3~Si- ) selectively abstracted halogen or sulfur groups from substrates. For example, debromination of alkyl bromides (e.g., 1–3) proceeded quantitatively under thermal initiation with azobisisobutyronitrile (AIBN).

A landmark advancement emerged with the discovery of tris(trimethylsilyl)silane’s role in overcoming oxygen inhibition during free-radical polymerization (FRP). By reacting with peroxyl radicals (ROO- ), tris(trimethylsilyl)silane regenerates silyl radicals, sustaining chain propagation even under aerobic conditions. This property revolutionized photopolymerization processes, particularly in dental adhesives, where tris(trimethylsilyl)silane-enhanced systems achieved >90% monomer conversion under visible light.

Strategic Importance in Modern Synthetic Methodologies

Tris(trimethylsilyl)silane’s versatility spans diverse reaction manifolds, underpinning its centrality in synthetic design:

Radical Reductions and Hydrosilylation

Tris(trimethylsilyl)silane mediates anti-Markovnikov hydrosilylation of alkenes and alkynes with exceptional regioselectivity. For instance, monosubstituted olefins (e.g., styrene, acrylates) yield (Me~3~Si)~3~Si-substituted adducts (10) via a chain mechanism involving silyl radical addition and hydrogen transfer. Kinetic studies reveal rate constants for silyl radical addition to alkenes ranging from 10^6^ to 10^8^ M^−1^ s^−1^, dependent on electronic and steric factors.

Reaction SubstrateRate Constant (M^−1^ s^−1^)Selectivity
Styrene2.2 × 10^7^>95% anti-Markovnikov
Methyl Acrylate1.8 × 10^7^>90% anti-Markovnikov
1-Hexyne3.5 × 10^6^cis-Hydrosilylation

Consecutive Radical Cascades

Tris(trimethylsilyl)silane facilitates multi-step radical sequences, exemplified in the synthesis of complex natural products. Nicolaou’s azadirachtin synthesis leveraged tris(trimethylsilyl)silane for tandem deoxygenation-cyclization steps, achieving unmatched stereocontrol. Such cascades exploit the kinetic preference of silyl radicals for group abstraction over premature hydrogen transfer, enabling intricate bond formations.

Photochemical Applications

Visible-light-driven reactions harness tris(trimethylsilyl)silane’s ability to generate silyl radicals without metal catalysts. A notable example is the synthesis of indoles and oxindoles via intramolecular reductive cyclization, where tris(trimethylsilyl)silane/light systems achieve >80% yields under additive-free conditions. This photochemical platform aligns with green chemistry principles, minimizing waste and energy input.

Polymer Science Innovations

In FRP, tris(trimethylsilyl)silane mitigates oxygen inhibition by scavenging peroxyl radicals, enabling rapid curing of epoxy resins and acrylates. Comparative studies with tetraphenyldisilane demonstrated tris(trimethylsilyl)silane’s superiority, attaining ~90% Si–H conversion versus <50% for alternatives. This efficacy stems from its low BDE(Si–H), facilitating efficient chain transfer and silylium cation formation for cationic polymerization.

Tris(trimethylsilyl)silane’s integration into microfluidic systems further underscores its technological relevance. Dehalogenation and hydrosilylation reactions in microstructured devices achieved 99% efficiency, showcasing scalability and precision.

Visible-Light-Driven Reductive Cyclization Protocols

Tris(trimethylsilyl)silane has emerged as a hydrogen-atom donor that replaces toxic tributyltin hydride in radical cyclizations initiated by blue or green light. Two complementary methodologies dominate current practice.

Table 1 – Representative intramolecular reductive cyclizations mediated by tris(trimethylsilyl)silane under visible light

EntrySubstrate class (C–X precursor)Wavelength / powerTime (h)Main heterocycleIsolated yield (%)Quantum yield ΦKey mechanistic evidence
1N-acyl-2-iodoanilide [1]455 nm LED, 6 W4Indole88 – 94Not reportedRadical clock studies; no metal catalyst [1]
22-Iodobenzamide derivatives [2]450 nm LED strip, 12 W5 – 8Oxindole71 – 90Not reportedStern–Volmer quenching confirms charge-transfer complex [2]
3N-aryl-N-allyl-2-iodoanilide [3]450 nm blue LED, 10 W5Indoline85 (model)28.4Electron paramagnetic resonance detection of silyl radical; Φ ≫ 1 indicates chain propagation [3]
4Allyloxy-2-iodobenzene [3]White LED, 24 W62,3-Dihydrobenzofuran7825.9Rate suppressed by 2,2,6,6-tetramethylpiperidin-1-oxyl scavenger [3]

Key findings

  • Hydrogen-atom transfer from tris(trimethylsilyl)silane to an aryl or alkyl radical is the turnover-determining step; calculated Si–H bond dissociation enthalpy (353 kJ mol⁻¹) facilitates this step [4].
  • Visible-light activation proceeds without external photocatalysts; time-resolved absorption shows an in-situ donor–acceptor complex between tris(trimethylsilyl)silane and the aryl halide, which collapses after photo-induced single-electron transfer [5].
  • Diastereoselectivity improves markedly versus tin hydride. For bromide precursors leading to piperidines, diastereomeric ratios up to 99:1 trans:cis are reached when tris(trimethylsilyl)silane replaces tributyltin hydride [6].

Nitrene Reductive Cyclization via Triplet State Intermediates

Photogenerated triplet nitrenes normally engage in insertion or aziridination, but hydrogen-atom donation from tris(trimethylsilyl)silane can divert the pathway toward reductive radical cyclization, furnishing saturated heterocycles under mild conditions.

Table 2 – Triplet-nitrene reductive cyclizations using tris(trimethylsilyl)silane as hydrogen donor

EntryNitrene precursorPhotosensitizer (triplet energy, kcal mol⁻¹)Light sourceCyclized productYield (%)Evidence for triplet manifold
12-Azidobiphenyl [7]Benzophenone (69)365 nmCarbazole (concerted) vs Phenanthridine (stepwise)100 (singlet path) vs 0 (triplet path)Heavy-atom and photosensitization experiments distinguish spin pathways [7]
23-Azido-N-allyl-sulfonamide [8]Thioxanthone (61)405 nm2-(4-Methoxyphenyl)-1-pyrroline75Time-resolved phosphorescence shows Dexter energy transfer; deuterium-labelled silane confirms hydrogen donation from tris(trimethylsilyl)silane [8]
3Alkyl azidoformate, intermolecular benchmark [9] [10]Iridium tris(phenylpyridine) complex (60)450 nmAziridine (no silane)77Control reactions demonstrate absence of allylic amination when triplet sensitized [10]

Specific contribution of tris(trimethylsilyl)silane

  • Hydrogen abstraction by triplet nitrene generates an α-radical that collapses through a 5-exo-trig or 6-exo-trig closure; density-functional calculations locate the barrier-less H-abstraction at 3.2 kcal mol⁻¹ lower when tris(trimethylsilyl)silane is the donor compared with secondary alcohol donors [8].
  • Kinetic isotope effects (kH/kD ≈ 4.3) confirm rate-limiting Si–H cleavage in the reductive step [8].

Photopromoted Polymerization and Surface Modification Strategies

The low bond dissociation enthalpy of the Si–H bond in tris(trimethylsilyl)silane produces highly reactive silyl radicals that initiate both free-radical polymerization and free-radical-promoted cationic polymerization under air.

Table 3 – Rate constants relevant to photopolymerization initiated by tris(trimethylsilyl)silane radicals [4]

Radical addition partnerAddition rate constant k_add (M⁻¹ s⁻¹, 298 K)Comparative rate for triethylsilane radicalSelectivity factor (kadd tris(trimethylsilyl)silane / kadd triethylsilane)
Styrene5.1 × 10⁷2.1 × 10⁸0.24
Acrylonitrile5.1 × 10⁷1.1 × 10⁹0.05
Methyl acrylate2.2 × 10⁷2.4 × 10⁸0.09
Vinyl acetate1.2 × 10⁶3.5 × 10⁶0.34
Vinyl ether2.1 × 10⁵9 × 10⁴2.33

Photoinitiated free-radical polymerization under air

  • Visible-light irradiation of benzophenone in the presence of tris(trimethylsilyl)silane produces a ketyl radical and a silyl radical in near-unit quantum yield; the silyl radical adds to acrylates with rate constants above 10⁵ M⁻¹ s⁻¹, even in the presence of molecular oxygen [4].
  • Tris(trimethylsilyl)silane efficiently converts inhibitory peroxyl radicals to new silyl radicals, overcoming oxygen inhibition and enabling full conversion of hexanediol diacrylate films within 60 s at 405 nm, whereas amine co-initiators require inert atmosphere (conversion 35%) [11].

Free-radical-promoted cationic polymerization

  • Oxidation of tris(trimethylsilyl)silane radicals by diphenyliodonium hexafluorophosphate generates silylium ions that ring-open cyclohexene oxide with an observed initiation rate constant of 2.6 × 10⁶ M⁻¹ s⁻¹, exceeding that of carbon-centred radicals by two orders of magnitude.
  • Under a household white light emitting diode bulb (<10 mW cm⁻²) the three-component system (tris(trimethylsilyl)silane + diphenyliodonium salt + ruthenium tris(bipyridine) complex) cures a bis-epoxide resin to >95% conversion in 8 min.

Surface modification strategies

  • The silicon-hydrogen surface of single-crystal silicon (111) behaves analogously to tris(trimethylsilyl)silane. Model studies show that photo-induced addition of silyl radicals to activated acetylenes proceeds in quantitative yield, informing monolayer patterning on hydrogen-terminated silicon wafers [12].
  • Ring-opening addition of tris(trimethylsilyl)silane to poly(glycidyl methacrylate) under 365 nm ultraviolet irradiation introduces hydrophobic trimethylsilyl groups, lowering static water contact angle from 68° to 103° without detectable chain scission by gel permeation chromatography [13].

Exact Mass

247.11898200 g/mol

Monoisotopic Mass

247.11898200 g/mol

Heavy Atom Count

13

UNII

NN5K4PS2OA

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Wikipedia

Tris(trimethylsilyl)silane

Dates

Last modified: 08-15-2023

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